

5-Bromo-2-(methylamino)benzoic acid CAS number 22721-16-0

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Compound of Interest

Compound Name: 5-Bromo-2-(methylamino)benzoic acid

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An In-depth Technical Guide to **5-Bromo-2-(methylamino)benzoic acid** (CAS: 22721-16-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **5-Bromo-2-(methylamino)benzoic acid**, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the causality behind its synthesis, characterization, and application, offering field-proven insights into its utility as a molecular building block.

Core Compound Profile and Physicochemical Properties

5-Bromo-2-(methylamino)benzoic acid belongs to the class of halogenated anthranilic acid derivatives. The strategic placement of the bromine atom at the 5-position and the methylamino group at the 2-position creates a versatile scaffold. The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino and carboxylic acid moieties are classic pharmacophoric features that can engage in hydrogen bonding and other critical interactions with biological targets.

This unique combination of functional groups makes it an attractive starting material for generating libraries of novel compounds in drug discovery campaigns. Its structural information and key physical properties are summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

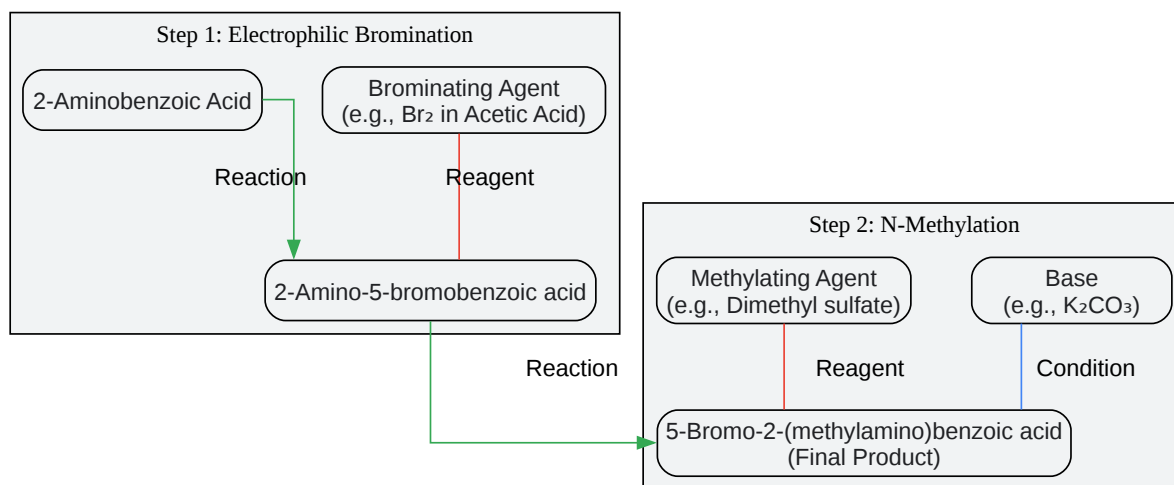
Property	Value	Source
CAS Number	22721-16-0	[2] [3]
Molecular Formula	C ₈ H ₈ BrNO ₂	[1] [2]
Molecular Weight	230.06 g/mol	[2] [3]
IUPAC Name	5-bromo-2-(methylamino)benzoic acid	[2]
InChI Key	SIAWPBGFCFNHCS-UHFFFAOYSA-N	[1] [2]
SMILES	<chem>CNC1=C(C=C(C=C1)Br)C(=O)O</chem>	[1]
Appearance	Off-white to light yellow solid (typical)	Inferred from similar compounds
Monoisotopic Mass	228.97385 Da	[1]
Predicted XlogP	3.6	[1]

Synthesis and Purification Strategy

While specific, peer-reviewed synthesis procedures for **5-Bromo-2-(methylamino)benzoic acid** are not extensively published, a robust synthetic route can be designed based on established organic chemistry principles and analogous reactions. A common and effective approach is the N-alkylation of a brominated anthranilic acid precursor.

Proposed Synthetic Workflow

A logical pathway involves the selective bromination of 2-aminobenzoic acid, followed by N-methylation. The direct bromination of 2-aminobenzoic acid is a well-documented procedure.[\[4\]](#) Subsequent methylation of the amino group can be achieved under controlled conditions to yield the target compound.



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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid^[4]

- Rationale: The amino group in 2-aminobenzoic acid is an activating group, directing electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible, leading to the desired 5-bromo isomer as the major product. Glacial acetic acid is an ideal solvent as it protonates the amino group slightly, moderating its reactivity and preventing over-bromination.
- Dissolve sodium 2-aminobenzoate in glacial acetic acid at 15°C.
- Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.
- Stir the mixture for 1 hour at the same temperature.

- The product precipitates out of the solution. Filter the solid, wash with a non-polar solvent like benzene or hexane to remove residual bromine, and dry.

Step 2: N-Methylation to **5-Bromo-2-(methylamino)benzoic acid**

- Rationale: This step is a standard nucleophilic substitution. The amino group of the precursor acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). A weak base like potassium carbonate is sufficient to deprotonate the resulting ammonium salt and neutralize the acid byproduct, driving the reaction to completion.
- Suspend 2-Amino-5-bromobenzoic acid in a polar aprotic solvent such as acetone or DMF.
- Add a slight excess of a suitable base (e.g., anhydrous K_2CO_3).
- Add a methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.
- Heat the mixture gently (e.g., to 50-60°C) and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

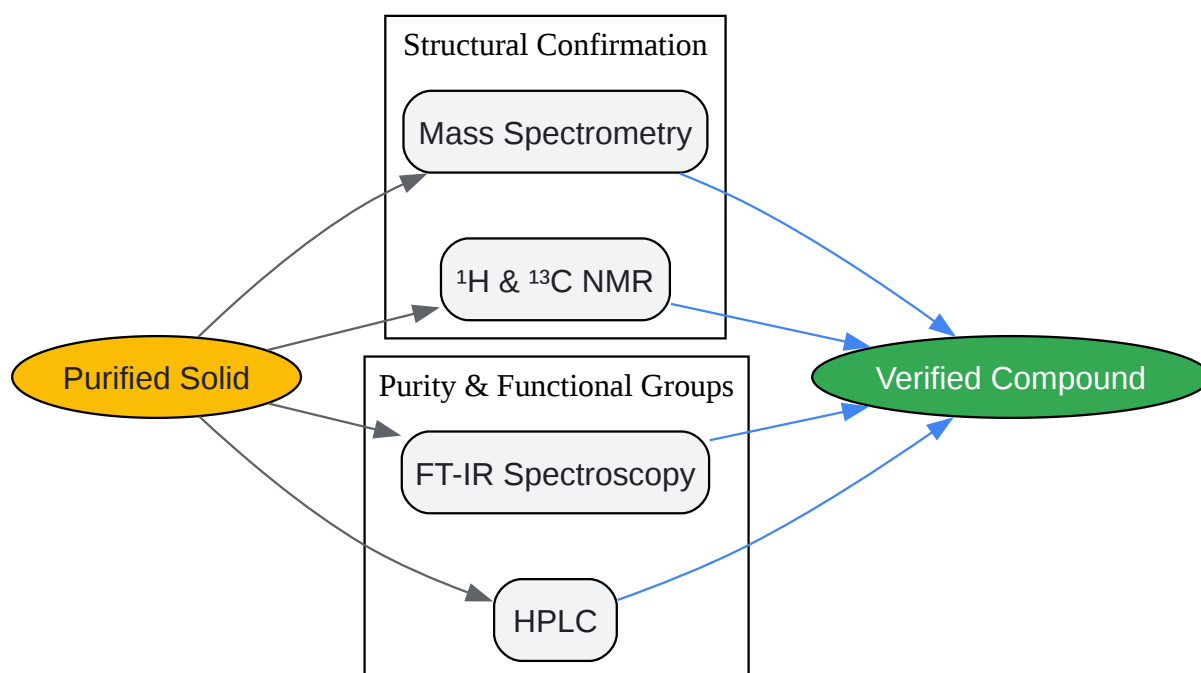
Purification by Recrystallization

- Rationale: Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A patent for a related compound suggests alcohols or ester-based solvents are effective.^[5]
- Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol or ethyl acetate).
- If impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Collect the purified crystals by vacuum filtration and dry under vacuum.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized **5-Bromo-2-(methyamino)benzoic acid** is paramount. A multi-technique approach ensures a comprehensive characterization.



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Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

- ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals corresponding to the different protons: a singlet for the methyl (CH₃) group, signals in the aromatic region for the three non-equivalent protons on the benzene ring, a broad singlet for the amine (NH) proton, and a very broad singlet for the carboxylic acid (COOH) proton.

- **Mass Spectrometry:** This technique confirms the molecular weight. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Adduct	Predicted m/z
[M+H] ⁺	229.98113
[M+Na] ⁺	251.96307
[M-H] ⁻	227.96657
Data sourced from PubChemLite prediction. [1]	

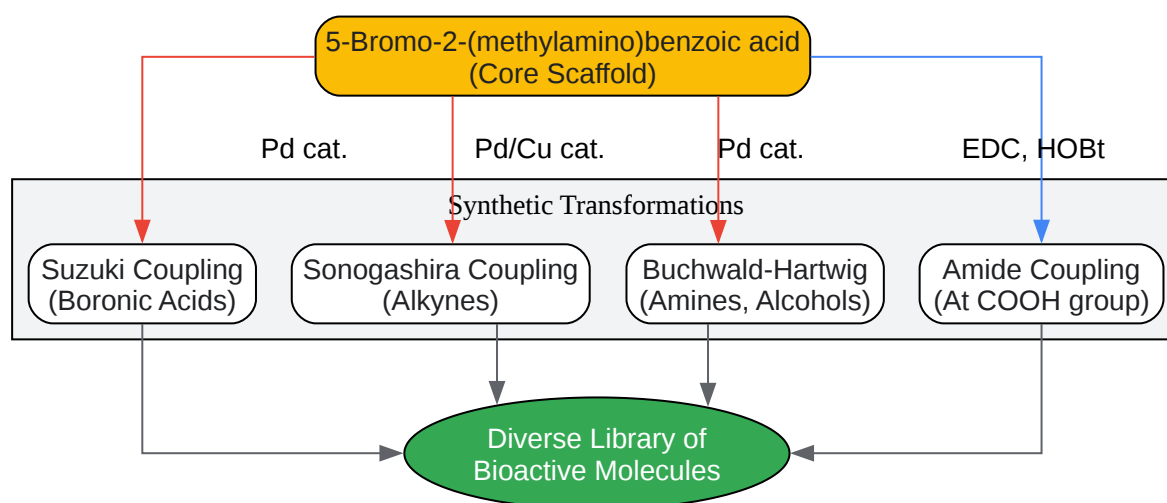
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the gold standard for assessing purity. A reverse-phase method, similar to that used for 2-(methylamino)benzoic acid, would be appropriate.[\[6\]](#) A typical mobile phase would consist of an acetonitrile/water mixture with an acid modifier like formic acid for MS compatibility. A pure sample should yield a single major peak.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and C-Br stretches in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry

While **5-Bromo-2-(methylamino)benzoic acid** is primarily a building block rather than an end-product, its structural analogs are integral to several marketed drugs and clinical research areas. This firmly establishes its value as a strategic starting material.

- **Scaffold for SGLT2 Inhibitors:** Structurally related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid are critical intermediates in the synthesis of widely used anti-diabetic drugs such as Dapagliflozin, Empagliflozin, and Canagliflozin.[\[7\]](#)[\[8\]](#) These drugs function by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. The core bromo-benzoic acid structure provides the foundational scaffold onto which the more complex glycoside moieties are attached.

- **Precursor for Anti-Inflammatory Agents:** The broader class of N-aryl anthranilic acids, to which this compound is related, includes non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The synthesis of 5-Bromo-2-(phenylamino)benzoic acid, a close analog, highlights the utility of these scaffolds in developing new anti-inflammatory and analgesic agents.[9][10]
- **Versatile Intermediate for Chemical Libraries:** The true power of this compound lies in its potential as a versatile intermediate. The bromine atom can be readily converted to other functional groups through metal-catalyzed cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs for screening against various biological targets.



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Caption: Role as a versatile intermediate in library synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Bromo-2-(methylamino)benzoic acid** is not readily available, data from closely related analogs can guide safe handling procedures. For instance, 2-Amino-5-bromo-3-nitrobenzoic acid is classified with warnings for causing skin, eye, and respiratory irritation (H315, H319, H335).[11]

Standard Laboratory Precautions:

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.^{[12][13]}

Conclusion

5-Bromo-2-(methylamino)benzoic acid (CAS 22721-16-0) is more than just a chemical on a shelf; it is a strategically designed building block with significant potential in medicinal chemistry and materials science. Its combination of a reactive bromine handle and key pharmacophoric groups makes it an invaluable starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of novel therapeutics. Understanding its properties, synthesis, and analytical validation is crucial for any researcher aiming to leverage its full potential in their development pipeline.

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